molecular formula C16H24N2O4S B2480426 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide CAS No. 922076-92-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2480426
CAS No.: 922076-92-4
M. Wt: 340.44
InChI Key: RFPOIBMIAXZSPB-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Cyclization: The initial step involves the cyclization of a precursor compound, such as an amino alcohol, with an appropriate reagent to form the benzoxazepine ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

    Sulfonamide Formation: The introduction of the sulfonamide group is achieved by reacting the benzoxazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine. This step typically requires controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring or the sulfonamide group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions often require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.

    Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antimicrobial and anti-inflammatory properties. This makes it a potential candidate for the development of new pharmaceuticals.

    Medicine: The compound’s biological activities have led to investigations into its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide: This compound shares a similar benzoxazepine core but differs in the substituents attached to the ring.

    N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide: Another related compound with different substituents on the benzoxazepine ring.

Uniqueness

The uniqueness of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-9-23(20,21)17-12-7-8-14-13(10-12)18(6-2)15(19)16(3,4)11-22-14/h7-8,10,17H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPOIBMIAXZSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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